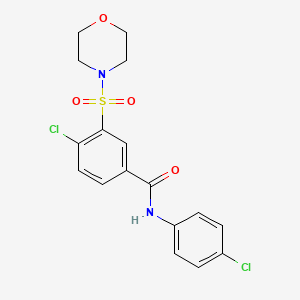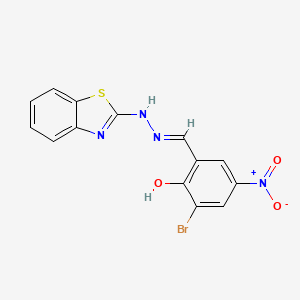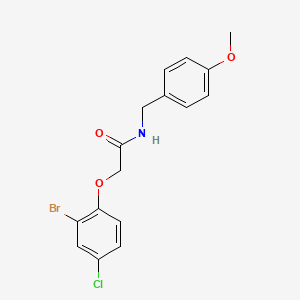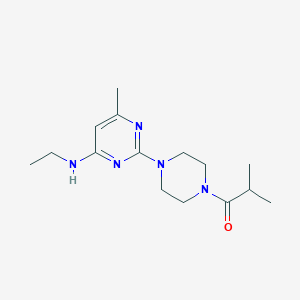
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of a class of enzymes known as heat shock protein 90 (HSP90), which play an important role in the regulation of cellular homeostasis and the response to stress.
作用機序
The mechanism of action of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that plays a critical role in the stabilization and activation of numerous client proteins, many of which are oncogenic. By inhibiting 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these client proteins and ultimately result in cancer cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide are primarily related to its inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of numerous oncogenic client proteins, resulting in cancer cell death. Additionally, inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to disrupt the activity of other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its potent inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. This makes it a useful tool for studying the role of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide in cellular homeostasis and the response to stress. However, one limitation of using this compound is its potential off-target effects, as 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is involved in the regulation of numerous cellular processes.
将来の方向性
There are several future directions for the study of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. One direction is the development of more potent and selective 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors for use as anticancer agents. Another direction is the investigation of the potential therapeutic applications of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibition in neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the off-target effects of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide inhibitors and their potential impact on normal cellular processes.
合成法
The synthesis of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a multi-step process that involves the reaction of several intermediate compounds. The starting material for this synthesis is 4-chlorobenzoic acid, which is first converted to an acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloroaniline to form the corresponding amide. This amide is then treated with morpholine and sulfonyl chloride to give the final product.
科学的研究の応用
4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to inhibit 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide. 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide is a chaperone protein that is overexpressed in many cancer cells and plays a critical role in the stabilization and activation of numerous oncogenic proteins. Inhibition of 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide can lead to the degradation of these proteins and ultimately result in cancer cell death. In addition to its potential as an anticancer agent, 4-chloro-N-(4-chlorophenyl)-3-(4-morpholinylsulfonyl)benzamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-13-2-4-14(5-3-13)20-17(22)12-1-6-15(19)16(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEGPIZNBRYHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5970981.png)
![2-[4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5970991.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)
![1-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5971014.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)



![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)